Valnemulin

概要

説明

バルネムリンは、主に獣医学で使用されるプレウロムチリン系抗生物質です。動物、特に豚におけるさまざまな細菌感染症に効果があります。バルネムリンは、豚赤痢、回腸炎、大腸炎、肺炎の治療に効果があることが知られています。 子牛におけるマイコプラズマ・ボビス感染の臨床症状の軽減にも有効性が示されています .

準備方法

化学反応の分析

バルネムリンは、次のようなさまざまな化学反応を受けます。

酸化: ムチリン部分と側鎖のヒドロキシル化、および側鎖の硫黄の酸化によるS-オキシドの生成.

加水分解: 側鎖のアミド結合の加水分解.

アセチル化: 側鎖のアミドのアセチル化.

一般的な試薬と条件: これらの反応には、通常、ヒドロキシル化とアセチル化のための酸化剤、および加水分解のための酸性または塩基性条件などの試薬が含まれます。

主要な生成物: 生成される主な生成物には、2β-ヒドロキシバルネムリン、8α-ヒドロキシバルネムリン、およびS-オキシドが含まれます.

4. 科学研究の応用

バルネムリンは、幅広い科学研究の応用を持っています。

科学的研究の応用

Veterinary Applications

Valnemulin is predominantly utilized in the treatment and prevention of bacterial diseases in swine and poultry. Its primary indications include:

- Swine Dysentery : this compound is effective against Brachyspira hyodysenteriae, the causative agent of swine dysentery, demonstrating significant antimicrobial activity with a minimum inhibitory concentration (MIC) of ≤0.125 µg/ml .

- Porcine Proliferative Enteropathy : It is also indicated for managing clinical signs associated with this condition caused by Lawsonia intracellularis.

- Respiratory Diseases : this compound shows high activity against various respiratory pathogens, including Mycoplasma hyopneumoniae, with an MIC of ≤0.008 µg/ml .

Synergistic Effects with Other Antibiotics

Recent studies have highlighted this compound's potential as a synergistic agent when combined with other antibiotics, particularly colistin. Research indicates that this compound enhances the effectiveness of colistin against multidrug-resistant (MDR) gram-negative bacteria such as Escherichia coli and Klebsiella pneumoniae. The combination therapy not only improves bacterial eradication rates but also reduces the likelihood of developing resistance .

Table 1: Synergistic Effects of this compound with Other Antibiotics

| Antibiotic | Pathogen | Synergistic Effect |

|---|---|---|

| Colistin | E. coli, Klebsiella | Enhanced bacterial clearance |

| Doxycycline | Acinetobacter baumannii | Improved efficacy |

Pharmacokinetics and Bioavailability

This compound exhibits favorable pharmacokinetic properties that enhance its therapeutic efficacy:

- Absorption : Following oral administration in pigs, over 90% absorption is noted, with peak plasma concentrations achieved within 1-4 hours .

- Tissue Distribution : this compound is highly concentrated in tissues such as the lungs and liver, which is advantageous for targeting respiratory pathogens .

- Half-life : The plasma half-life ranges from 1 to 4.5 hours, allowing for effective dosing regimens.

Table 2: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Cmax (plasma concentration) | 1-4 hours post-administration |

| Half-life | 1 - 4.5 hours |

| Tissue Concentration | High in lungs and liver |

Research on Safety and Efficacy

This compound has been assessed for safety in mammalian cells, showing no cytotoxicity at concentrations up to 25 μg/ml . This safety profile supports its potential use in clinical settings beyond veterinary applications.

Case Studies and Clinical Trials

Numerous studies have been conducted to evaluate this compound's efficacy:

- A study demonstrated this compound's effectiveness against Mycoplasma gallisepticum in chickens, providing insights into its application beyond swine .

- Another investigation focused on the pharmacokinetic profiles of this compound administered via different routes (IV, IM, oral), emphasizing its versatility in treatment protocols .

作用機序

バルネムリンは、細菌タンパク質合成を阻害することで効果を発揮します。細菌リボソームのペプチジル転移中心に結合し、ペプチド転移のための転移RNAの結合を阻害します。 この阻害はタンパク質合成を阻害し、細菌細胞の死につながります .

6. 類似の化合物との比較

バルネムリンは、チアミリンやレタパムリンなどの類似の化合物を含むプレウロムチリン系抗生物質の一種です。

チアミリン: バルネムリンと同様に、チアミリンは獣医学で使用されており、同様の作用機序を持っています.

レタパムリン: この化合物は、ヒトの皮膚感染症の治療に局所的に使用されます.

結論

バルネムリンは、獣医学で重要な用途を持つ汎用性の高いプレウロムチリン系抗生物質です。その独特の化学構造と作用機序により、動物の細菌感染症を治療するための貴重な化合物となっています。バルネムリンとその誘導体の継続的な研究開発により、その有効性と安定性が向上し、獣医用抗生物質分野において重要な要素となっています。

類似化合物との比較

Valnemulin is part of the pleuromutilin class of antibiotics, which includes similar compounds such as tiamulin and retapamulin.

Conclusion

This compound is a versatile pleuromutilin antibiotic with significant applications in veterinary medicine. Its unique chemical structure and mechanism of action make it a valuable compound for treating bacterial infections in animals. The ongoing research and development of this compound and its derivatives continue to enhance its efficacy and stability, making it a crucial component in the field of veterinary antibiotics.

生物活性

Valnemulin is a semisynthetic antibiotic belonging to the pleuromutilin class, primarily used in veterinary medicine for the treatment of bacterial infections in pigs and rabbits. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacokinetics, antimicrobial spectrum, mechanisms of action, resistance development, and relevant case studies.

Overview of this compound

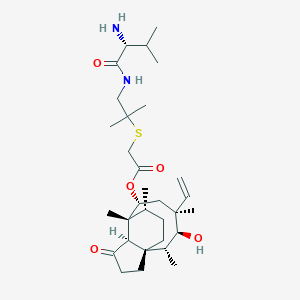

- Chemical Structure : this compound is derived from pleuromutilin and exhibits a unique mechanism of action by inhibiting protein synthesis in bacteria.

- Approved Uses : It is indicated for treating swine dysentery, porcine proliferative enteropathy (ileitis), and other bacterial infections in pigs, as well as reducing mortality in rabbits during outbreaks of epizootic rabbit enteropathy (ERE) .

Pharmacokinetics

This compound demonstrates favorable pharmacokinetic properties:

- Absorption : High absorption rates have been reported, with over 90% absorption following oral administration in pigs .

- Bioavailability : Studies indicate bioavailability rates ranging from 52.6% to 74.4% in broiler chickens and approximately 59% in pigs .

- Distribution : this compound is highly concentrated in tissues, particularly in the lungs and liver, compared to plasma levels .

- Metabolism : In vivo studies have identified over 75 metabolites across various species, with key metabolic pathways involving hydroxylation and oxidation .

Antimicrobial Spectrum

This compound exhibits broad-spectrum activity against several pathogens:

- Effective Against :

| Bacteria | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |

|---|---|---|---|

| Mycoplasma hyopneumoniae | ≤0.0009 | 0.0025 | 0.005 |

| Brachyspira hyodysenteriae | ≤0.125 | 0.025 | <2.0 |

| Brachyspira pilosicoli | ≤0.125 | 0.0156 | <2.0 |

| Clostridium perfringens | 0.031–64 | 0.125 | 0.5 |

This compound inhibits bacterial protein synthesis by binding to the peptidyl transferase center (PTC) of the ribosome's 23S rRNA, effectively blocking the initiation of protein synthesis . This action is crucial for its antibacterial efficacy.

Resistance Development

Resistance to this compound has been observed but is relatively limited compared to other antibiotics:

- Mechanisms of Resistance : Resistance primarily arises due to mutations at the binding site on ribosomal RNA .

- Studies on Resistance : Research indicates that this compound-resistant strains can develop through selective pressure; however, resistance rates remain low among target pathogens like M. hyopneumoniae and L. intracellularis .

Case Studies and Research Findings

- In Vitro Studies : A study highlighted this compound's efficacy against methicillin-resistant Staphylococcus aureus and other resistant strains, showcasing its potential beyond veterinary applications .

- In Vivo Studies : Research demonstrated that this compound effectively reduced inflammation induced by lipopolysaccharides (LPS) in mouse models of acute lung injury, suggesting possible therapeutic applications beyond traditional veterinary use .

- Resistance Monitoring : Ongoing surveillance studies are essential to monitor the emergence of resistance, especially given the widespread use of this compound in livestock.

特性

IUPAC Name |

[(1S,2R,3S,4S,6R,7R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[1-[[(2R)-2-amino-3-methylbutanoyl]amino]-2-methylpropan-2-yl]sulfanylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H52N2O5S/c1-10-29(8)15-22(38-23(35)16-39-28(6,7)17-33-27(37)24(32)18(2)3)30(9)19(4)11-13-31(20(5)26(29)36)14-12-21(34)25(30)31/h10,18-20,22,24-26,36H,1,11-17,32H2,2-9H3,(H,33,37)/t19-,20+,22-,24-,25+,26+,29-,30+,31+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLYYNOVSVPBRGV-MVNKZKPCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)OC(=O)CSC(C)(C)CNC(=O)C(C(C)C)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]23CCC(=O)[C@H]2[C@@]1([C@@H](C[C@@]([C@H]([C@@H]3C)O)(C)C=C)OC(=O)CSC(C)(C)CNC(=O)[C@@H](C(C)C)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H52N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2046751 | |

| Record name | Valnemulin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2046751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

564.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101312-92-9 | |

| Record name | Valnemulin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101312-92-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Valnemulin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101312929 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Valnemulin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2046751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VALNEMULIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2AHC415BQG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。